Sodium;3-hydroxy(413C)butanoate
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Overview
Description
It is a white crystalline powder that is soluble in water and has a slightly sweet taste.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;3-hydroxy(413C)butanoate typically involves the esterification of 3-hydroxybutanoic acid followed by neutralization with sodium hydroxide. The reaction conditions often include:
Esterification: Reacting 3-hydroxybutanoic acid with an alcohol in the presence of an acid catalyst.
Neutralization: Adding sodium hydroxide to the esterified product to form the sodium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and neutralization processes, utilizing continuous reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential therapeutic agent.
Medicine: Investigated for its potential in treating conditions such as cancer, diabetes, and cardiovascular diseases.
Industry: Utilized in the production of biodegradable polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of sodium;3-hydroxy(413C)butanoate involves its interaction with various molecular targets and pathways:
Epigenetic Modulation: Acts as a histone deacetylase inhibitor, affecting gene expression and cellular functions.
Metabolic Regulation: Influences metabolic pathways, including glucose and lipid metabolism.
Anti-inflammatory Effects: Exhibits anti-inflammatory properties by modulating inflammatory pathways.
Comparison with Similar Compounds
Sodium butyrate: Shares similar metabolic and epigenetic effects but differs in its chemical structure and specific applications.
Sodium propionate: Another short-chain fatty acid with distinct metabolic and antimicrobial properties.
Sodium acetate: Used in various industrial and medical applications but lacks the specific biological activities of sodium;3-hydroxy(413C)butanoate.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activities compared to other similar compounds.
Properties
IUPAC Name |
sodium;3-hydroxy(413C)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/i1+1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPUSGBJDWCHKC-YTBWXGASSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C(CC(=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635689 |
Source
|
Record name | Sodium 3-hydroxy(4-~13~C)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287111-43-7 |
Source
|
Record name | Sodium 3-hydroxy(4-~13~C)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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